[6-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
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Overview
Description
[6-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate: is a complex organic compound characterized by multiple functional groups, including acetamido, dihydroxy, and acetoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the oxan-4-yl core, followed by the introduction of acetamido and dihydroxy groups through selective functionalization. The final step involves acetylation to introduce the acetoxy groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of catalysts and controlled reaction environments are crucial to achieve the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The acetoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of new compounds with different functional groups replacing the acetoxy groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The acetamido and dihydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetoxy groups may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
[6-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate: shares similarities with other acetylated sugars and glycosides.
This compound: is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Uniqueness: The unique combination of acetamido, dihydroxy, and acetoxy groups in this compound allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H33NO15 |
---|---|
Molecular Weight |
551.5 g/mol |
IUPAC Name |
[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H33NO15/c1-8(25)23-15-18(16(30)13(6-24)36-21(15)31)38-22-20(35-12(5)29)19(34-11(4)28)17(33-10(3)27)14(37-22)7-32-9(2)26/h13-22,24,30-31H,6-7H2,1-5H3,(H,23,25) |
InChI Key |
BDTCKZAWGSBKOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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